molecular formula C11H8BrNO5S B12918589 2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-28-2

2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran

Cat. No.: B12918589
CAS No.: 61266-28-2
M. Wt: 346.16 g/mol
InChI Key: PAASAWPVJZVHIQ-UHFFFAOYSA-N
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Description

2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran typically involves a multi-step process. One common method starts with the bromination of phenylsulfonylmethane, followed by nitration to introduce the nitro group. The final step involves the formation of the furan ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylsulfonylmethane: Lacks the nitro group and furan ring.

    5-Nitrofuran-2-carboxylic acid: Contains a carboxyl group instead of the sulfonylmethyl group.

    2-((4-Bromophenyl)sulfonyl)ethanol: Contains an ethanol group instead of the furan ring.

Uniqueness

2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61266-28-2

Molecular Formula

C11H8BrNO5S

Molecular Weight

346.16 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]-5-nitrofuran

InChI

InChI=1S/C11H8BrNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2

InChI Key

PAASAWPVJZVHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

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